N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Description
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a thiazolidinone derivative characterized by a fluorinated benzylidene group at the 5-position and a nicotinamide substituent at the 3-position of the thiazolidinone core.
Properties
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2S2/c17-12-5-3-10(4-6-12)8-13-15(22)20(16(23)24-13)19-14(21)11-2-1-7-18-9-11/h1-9H,(H,19,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWJJRANLSUCRL-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with nicotinoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H10FN3O2S2
- Molecular Weight : 311.35 g/mol
- CAS Number : 301687-39-8
The compound features a thiazolidine ring, which is known for its role in various biological processes, particularly in drug interactions and metabolic pathways. The presence of a fluorobenzylidene moiety enhances its lipophilicity, potentially improving its bioavailability.
Scientific Research Applications
- Antimicrobial Activity
- Anticancer Properties
-
Anti-inflammatory Effects
- In vitro studies suggest that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
- Antioxidant Activity
- Enzyme Inhibition
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorobenzylidene group may enhance binding affinity and specificity, while the nicotinamide moiety can participate in redox reactions or hydrogen bonding interactions .
Comparison with Similar Compounds
Core Thiazolidinone Derivatives
Thiazolidinone derivatives share a common core but differ in substituents, leading to varied biological activities:
| Compound Name | Structural Features | Key Differences from Target Compound | Biological Activity | Reference |
|---|---|---|---|---|
| N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-methylbenzamide | 2-methoxybenzylidene, 2-methylbenzamide | Methoxy (electron-donating) vs. fluoro (electron-withdrawing) substituent; methylbenzamide vs. nicotinamide | Anticancer, antimicrobial | |
| N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide | 3,4-dimethoxybenzylidene, phenylacetamide | Dual methoxy groups increase steric bulk; phenylacetamide vs. nicotinamide | Enzyme inhibition, anti-inflammatory | |
| 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide | 4-fluorobenzylidene, coumarin-linked acetamide | Shared fluorobenzylidene but coumarin-acetamide vs. nicotinamide | Anticancer, photostability | |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide | Tetrahydrothiophene ring, fluorobenzylidene | Additional sulfone ring alters solubility and target specificity | Antimicrobial, enzyme modulation |
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluoro) enhance reactivity and target binding compared to electron-donating groups (e.g., methoxy) .
- Amide Variations : Nicotinamide’s pyridine ring may facilitate hydrogen bonding with biological targets, unlike simpler acetamide or benzamide groups .
Key Observations :
- The target compound’s fluorobenzylidene and nicotinamide groups contribute to balanced anticancer and antimicrobial activities, whereas derivatives with bulkier substituents (e.g., dimethoxybenzylidene) show enhanced specificity but reduced broad-spectrum efficacy .
- Antifungal activity is notably higher in compounds with fluoroanilino substituents, suggesting substituent positioning is critical .
Molecular Properties
| Property | Target Compound | N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide | 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide |
|---|---|---|---|
| Molecular Weight | ~400–420 g/mol* | 438.5 g/mol | 452.5 g/mol |
| Solubility | Moderate in DMSO, low in water | Low in polar solvents due to methoxy groups | Enhanced solubility in acetone (coumarin moiety) |
| LogP | ~2.8 | ~3.5 | ~2.5 |
*Estimated based on structural analogs .
Key Observations :
- The target compound’s moderate LogP suggests favorable membrane permeability, while methoxy-substituted analogs exhibit higher hydrophobicity .
Biological Activity
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a synthetic compound with a thiazolidinone core structure, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 311.35 g/mol. The inclusion of a fluorine atom in the benzylidene moiety is significant, as it can enhance biological activity compared to similar compounds lacking this substitution.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.35 g/mol |
| CAS Number | 132272-15-2 |
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
Anticancer Properties
The anticancer activity of this compound has been explored through various in vitro studies. For instance, derivatives of thiazolidinones have demonstrated the ability to induce apoptosis in cancer cell lines such as HeLa and HT-29. Mechanistically, these compounds may activate both extrinsic and intrinsic apoptotic pathways, leading to increased cell death in malignant cells .
Case Studies
-
Study on Anticancer Activity :
- A study assessed the effects of thiazolidinone derivatives on HeLa cells, revealing that several compounds induced apoptosis effectively at low concentrations.
- The mechanism involved activation of caspases and modulation of Bcl-2 family proteins, indicating a robust potential for these compounds in cancer therapy .
- Antimicrobial Efficacy :
Research Findings Summary
The biological activity of this compound can be summarized as follows:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[5-(4-fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide?
Answer:
The synthesis typically involves a multi-step pathway:
Condensation : React nicotinamide derivatives with thiazolidinone precursors (e.g., rhodanine-3-carboxylic acid) under acidic or basic conditions. Piperidine or glacial acetic acid is often used to catalyze benzylidene formation .
Microwave-assisted synthesis : For improved efficiency, microwave irradiation (e.g., 100–150°C for 10–30 minutes) reduces reaction time compared to conventional reflux (3–6 hours) .
Purification : Recrystallize the product using solvents like ethanol or dimethylformamide (DMF), followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Parameters:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 3 hours, 110°C, glacial acetic acid | 65–75 | >95 |
| Microwave-Assisted | 20 minutes, 120°C | 80–85 | >98 |
Basic: How is structural characterization of this compound validated in academic research?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : 1H/13C NMR confirms the benzylidene proton (δ 7.8–8.2 ppm) and thioxo group (δ 170–175 ppm for C=S) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 401.02) .
- X-ray Crystallography : Use SHELX or WinGX for single-crystal refinement. The thiazolidinone ring typically adopts a non-planar conformation, with dihedral angles >20° relative to the benzylidene group .
Basic: What preliminary biological assays are used to evaluate its bioactivity?
Answer:
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., leukemia 786-O cells) at 10–100 µM concentrations. IC50 values <50 µM indicate significant activity .
- Immunomodulatory Assays : Measure IL-6/TNF-α levels in murine splenocytes using ELISA after 24-hour exposure (10–50 µg/mL) .
- Enzyme Inhibition : Test inhibitory effects on sterol 14α-demethylase (CYP51) or proteases via fluorometric assays .
Advanced: How do substituents on the benzylidene moiety influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
Methodological Note : Use comparative molecular field analysis (CoMFA) to model electronic and steric effects of substituents .
Advanced: What challenges arise in crystallographic analysis of this compound?
Answer:
- Twinned Crystals : Common due to flexible thiazolidinone rings. Use SHELXL’s TWIN/BASF commands to refine data .
- Disorder in Benzylidene Groups : Apply restraints (SIMU/DELU) to anisotropic displacement parameters .
- Data Resolution : For low-resolution data (<1.0 Å), employ charge-flipping algorithms in SHELXD .
Case Study : A 2024 study resolved disorder in the 4-fluoro substituent using 98% completeness data (Rint <5%) .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Answer:
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values (e.g., leukemia vs. solid tumor lines) .
- Mechanistic Profiling : Use RNA sequencing to identify differential gene expression (e.g., apoptosis vs. autophagy pathways).
- Solubility Adjustments : Test DMSO/PBS formulations to rule out solvent artifacts (e.g., >0.1% DMSO causes false negatives) .
Example : A 2025 study attributed conflicting results in HL-60 vs. HeLa cells to variations in P-glycoprotein expression .
Advanced: What computational tools predict binding modes with biological targets?
Answer:
- Docking : AutoDock Vina or Schrödinger Glide to model interactions with CYP51 (PDB: 3JUS). The thioxo group often forms hydrogen bonds with heme iron .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of the benzylidene moiety in hydrophobic pockets .
- QSAR Modeling : Use Random Forest algorithms to correlate substituent electronegativity with IC50 (R² >0.85) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
